![molecular formula C10H11F3N2O2 B2403537 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-1,1-dimethylurea CAS No. 2338033-75-1](/img/structure/B2403537.png)
3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-1,1-dimethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-1,1-dimethylurea, also known as TFMPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFMPU is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 237.2 g/mol.
Wirkmechanismus
The mechanism of action of 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-1,1-dimethylurea is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties. In addition, this compound has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-1,1-dimethylurea is its ability to form stable complexes with various drugs, making it a potential drug delivery system. This compound is also relatively easy to synthesize and has a high yield. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications. In addition, this compound may not be suitable for use in aqueous solutions due to its low solubility.
Zukünftige Richtungen
There are many potential future directions for research on 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-1,1-dimethylurea. One area of research could be the development of new drug delivery systems using this compound. Another area of research could be the synthesis of new polymers and materials using this compound as a building block. In addition, further research could be done to investigate the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, research could be done to investigate the potential environmental impact of this compound and its derivatives.
Synthesemethoden
3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-1,1-dimethylurea can be synthesized using various methods, including the reaction of 2,5-difluorophenol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with hydroxylamine hydrochloride to produce this compound. Other methods of synthesis include the reaction of 2,5-difluorophenol with dimethylurea in the presence of a base or the reaction of 2,5-difluorophenol with dimethylcarbamate in the presence of a catalyst such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-1,1-dimethylurea has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been shown to have antitumor activity by inhibiting the growth of cancer cells. This compound has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. In material science, this compound has been used as a building block for the synthesis of various polymers and materials. This compound has also been studied for its catalytic properties in various reactions, including the synthesis of cyclic carbonates.
Eigenschaften
IUPAC Name |
3-[2-hydroxy-5-(trifluoromethyl)phenyl]-1,1-dimethylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c1-15(2)9(17)14-7-5-6(10(11,12)13)3-4-8(7)16/h3-5,16H,1-2H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGDKOIFVAHGCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-yl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2403455.png)
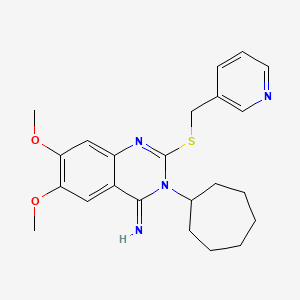
![2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2403457.png)
![N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline](/img/structure/B2403460.png)
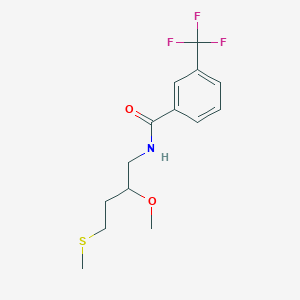
![3-[[1-(4-Chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2403467.png)
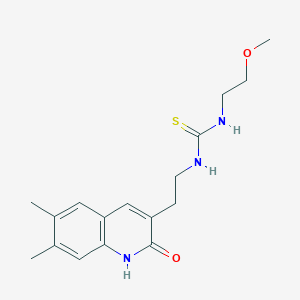
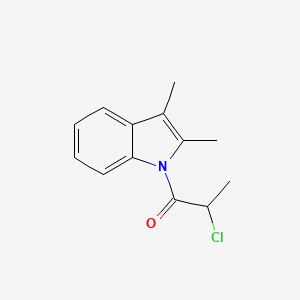
![N-(2,5-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2403472.png)
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2403473.png)
![N-(2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2403474.png)

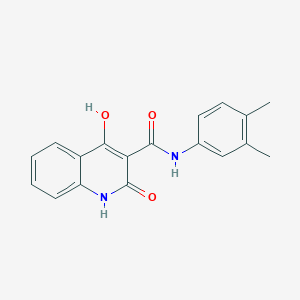
![1-(2-(4-fluorophenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2403477.png)